

In-Depth Technical Guide to Tricaprilin-d50

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Compound of Interest

Compound Name: Tricaprilin-d50

Cat. No.: B12402884

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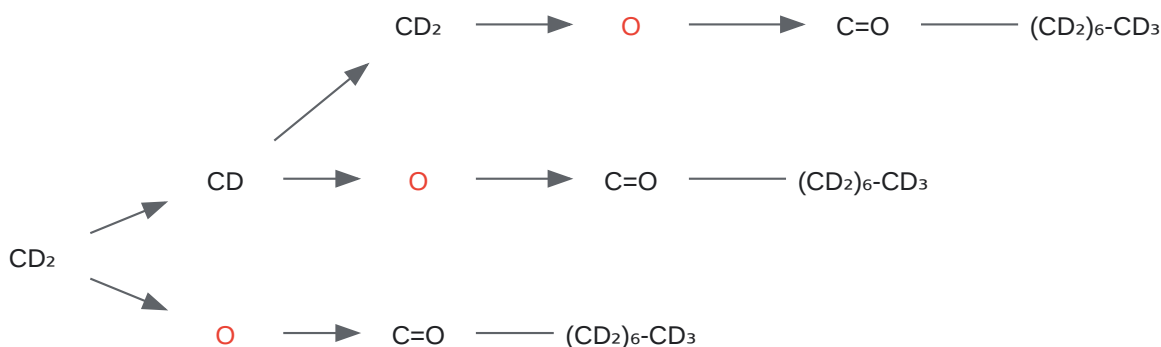
This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Tricaprilin-d50**, a deuterated form of Tricaprilin. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Concepts: Chemical Structure and Properties

Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.^{[1][2]} It is classified as a medium-chain triglyceride (MCT).^[3] **Tricaprilin-d50** is the deuterium-labeled analogue of Tricaprilin, where 50 hydrogen atoms have been replaced by deuterium.^{[4][5]} This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Tricaprilin and its metabolites.

The IUPAC name for **Tricaprilin-d50** is [1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate. This detailed nomenclature specifies the extensive deuteration on both the glycerol backbone and the three octanoyl chains.

Below is a diagram illustrating the chemical structure of **Tricaprilin-d50**.



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Chemical structure of **Tricaprilin-d50**.

Quantitative Data

The key quantitative properties of **Tricaprilin-d50** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₂₇ D ₅₀ O ₆
Molecular Weight	520.99 g/mol
Purity	≥98%
Synonyms	Trioctanoin-d50, Glycerol trioctanoate-d50

Metabolic Pathway and Mechanism of Action

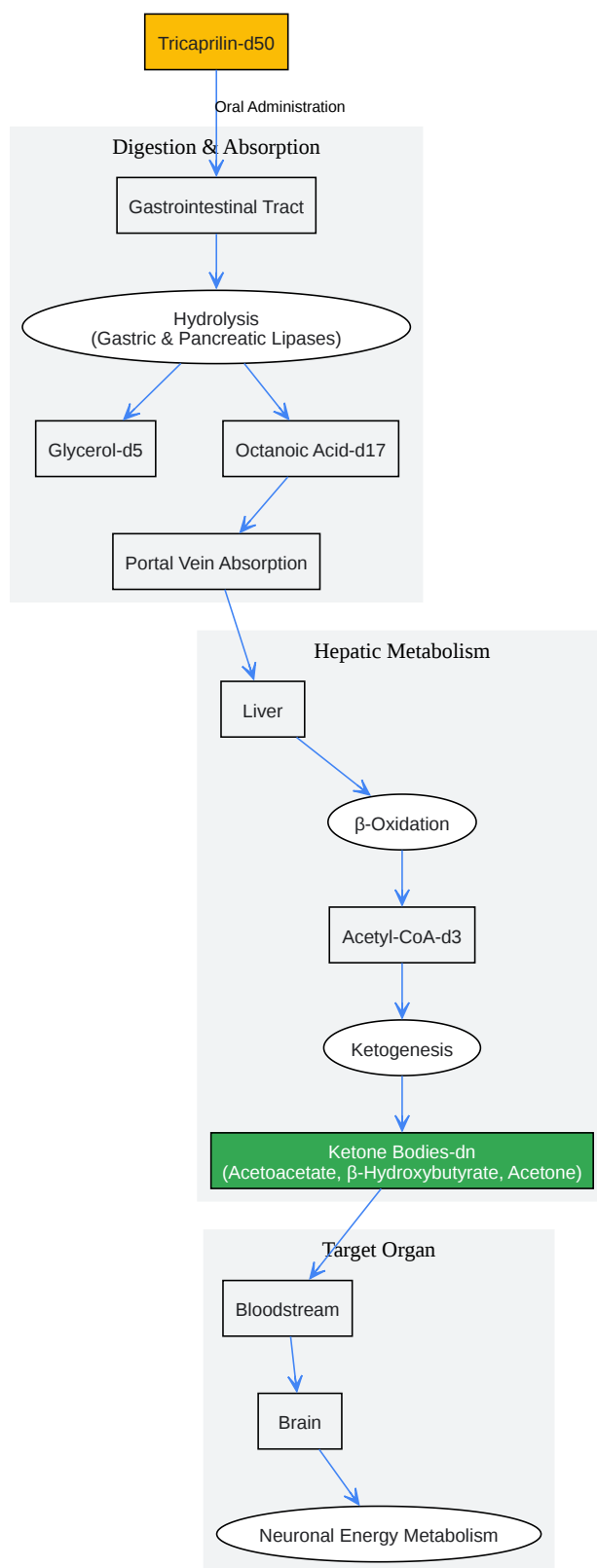
Tricaprilin is under investigation as a ketogenic agent, particularly for its potential therapeutic effects in neurological disorders like Alzheimer's disease. Its mechanism of action is rooted in its metabolic fate, which provides an alternative energy source for the brain.

Upon oral administration, Tricaprilin is hydrolyzed in the gastrointestinal tract by gastric and pancreatic lipases into glycerol and deuterated octanoic acid (caprylic acid-d17). Unlike long-

chain fatty acids, these medium-chain fatty acids are readily absorbed directly into the portal circulation and transported to the liver.

In the liver, deuterated octanoic acid undergoes β -oxidation to produce deuterated acetyl-CoA, which is then converted into ketone bodies (acetone-d₆, acetoacetate-d₃, and β -hydroxybutyrate-d₄). These ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for neurons, bypassing the impaired glucose metabolism often observed in neurodegenerative diseases.

The following diagram illustrates the metabolic pathway of Tricaprilin.



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Metabolic pathway of Tricaprilin.

Experimental Protocols

Tricaprilin-d50 is primarily used as an internal standard in mass spectrometry-based assays for the quantification of Tricaprilin and its metabolite, octanoic acid. The following is a detailed protocol for the analysis of fatty acids in biological samples using a deuterated internal standard, adapted for **Tricaprilin-d50**.

Quantification of Octanoic Acid in Plasma using GC-MS

This protocol outlines the steps for sample preparation, derivatization, and analysis for the quantification of octanoic acid in a plasma sample, using **Tricaprilin-d50** as the internal standard.

1. Materials and Reagents:

- Plasma samples
- **Tricaprilin-d50** solution (as internal standard)
- Octanoic acid standards
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- 0.9% NaCl solution
- Boron trifluoride (BF₃) in methanol (14%)
- Hexane (GC grade)
- Anhydrous sodium sulfate
- Glass tubes with PTFE-lined screw caps
- Vortex mixer
- Centrifuge

- Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation and Lipid Extraction:

- To a 100 μ L plasma sample in a glass tube, add a known amount of **Tricaprilin-d50** internal standard solution.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.
- Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids into a new clean glass tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMES):

- Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
- Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
- Seal the tube and heat at 100°C for 30 minutes to facilitate the esterification of fatty acids to FAMES.
- After cooling to room temperature, add 1 mL of water and 1 mL of hexane.
- Vortex for 1 minute to extract the FAMES into the hexane layer.
- Centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMES to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

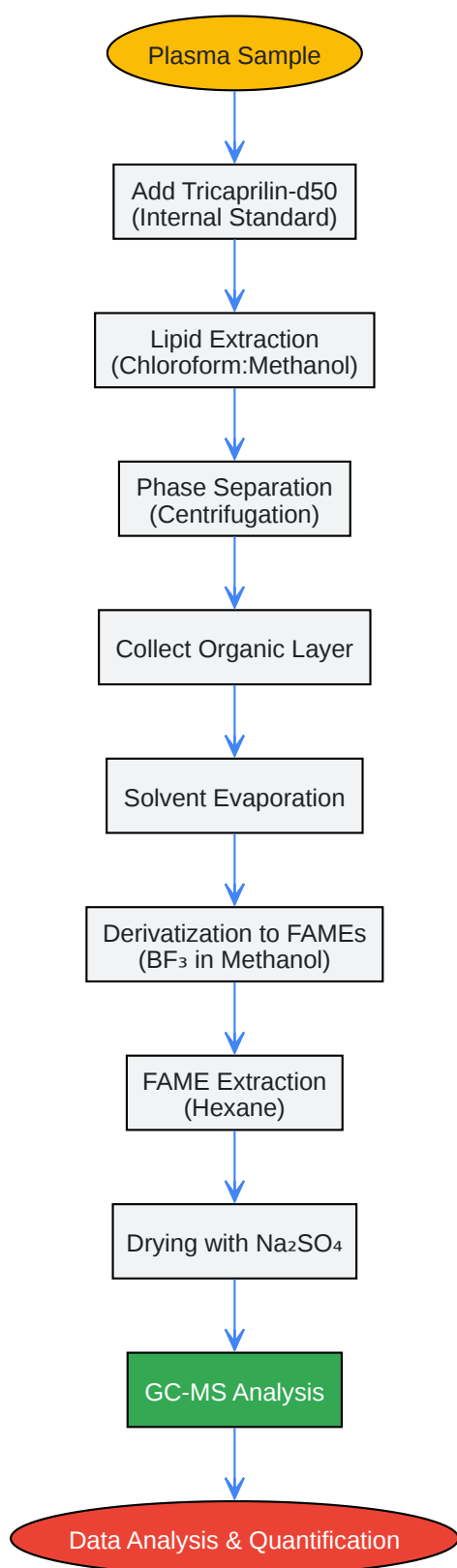
- Inject 1 μ L of the final hexane extract into the GC-MS system.

- GC Conditions (Example):
 - Column: DB-23 (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 min, ramp to 230°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor: Monitor characteristic ions for the methyl ester of octanoic acid and its deuterated counterpart derived from **Tricaprilin-d50**.

5. Data Analysis and Quantification:

- Construct a calibration curve by analyzing known concentrations of octanoic acid standards with a constant concentration of the **Tricaprilin-d50** internal standard.
- Plot the ratio of the peak area of the analyte (octanoic acid methyl ester) to the peak area of the internal standard (deuterated octanoic acid methyl ester) against the concentration of the analyte.
- Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

The workflow for this experimental protocol is visualized in the following diagram.



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Experimental workflow for fatty acid analysis.

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